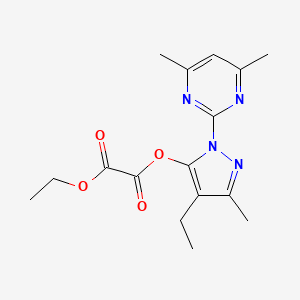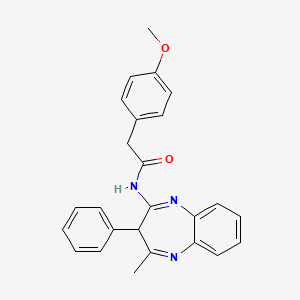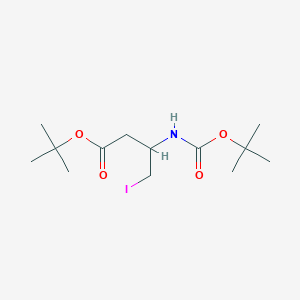
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both pyrimidine and pyrazole rings, which are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate involves multiple steps, typically starting with the preparation of the pyrimidine and pyrazole precursors. One common method involves the condensation of β-dicarbonyl compounds with amines to form the pyrimidine ring . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the esterification of the pyrazole derivative with ethanedioic acid under acidic conditions to form the target compound .
Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields . This method has been shown to be effective in producing pyrimidine derivatives with high purity and moderate yields .
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine and pyrazole rings allow it to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, the compound may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl ethanedioate can be compared with other similar compounds, such as:
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also contains a pyrimidine ring and has shown similar biological activities.
N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: This compound has a similar structure and has been studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific combination of pyrimidine and pyrazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20N4O4 |
|---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
2-O-[2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] 1-O-ethyl oxalate |
InChI |
InChI=1S/C16H20N4O4/c1-6-12-11(5)19-20(16-17-9(3)8-10(4)18-16)13(12)24-15(22)14(21)23-7-2/h8H,6-7H2,1-5H3 |
InChI Key |
YWZLFLFGMSVOPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OC(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12216828.png)
![N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12216832.png)
![N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12216836.png)

![5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12216852.png)
![N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12216855.png)
![2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12216856.png)



![4-[({[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12216866.png)
![Acetamide, 2-chloro-N-[(tetrahydro-2-furanyl)methyl]-N-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B12216870.png)

